TFB-TBOA ((2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate) is a highly potent, non-transportable competitive inhibitor of excitatory amino acid transporters (EAATs), specifically optimized for targeting the glial transporters EAAT1 and EAAT2 [1]. Structurally derived from L-TBOA by the addition of a bulky trifluoromethylbenzoyl group, this modification dramatically increases its binding affinity and subtype selectivity[1]. In procurement and assay design, TFB-TBOA serves as a critical baseline material for isolating glial versus neuronal glutamate transport, investigating glutamatergic synaptic transmission, and modeling glutamate-induced excitotoxicity without confounding off-target effects on ionotropic or metabotropic glutamate receptors .
Generic substitution with broad-spectrum EAAT inhibitors, such as L-TBOA or DL-TBOA, fails because these baseline analogs lack the requisite subtype selectivity and binding potency needed to isolate glial transport mechanisms [1]. While L-TBOA blocks all EAAT subtypes at micromolar concentrations, TFB-TBOA achieves potent inhibition of EAAT1 and EAAT2 at low nanomolar concentrations while maintaining significantly lower affinity for the neuronal EAAT3 [1]. Procuring and using a generic broad-spectrum inhibitor results in the simultaneous blockade of both neuronal and glial transporters, which confounds the attribution of physiological effects and leads to imprecise, artifact-heavy assay results in neuropharmacological screening [1].
TFB-TBOA demonstrates exceptional potency against glial glutamate transporters compared to the baseline analog L-TBOA. In uptake assays using cells transiently expressing EAATs, TFB-TBOA achieved IC50 values of 22 nM for EAAT1 and 17 nM for EAAT2 [1]. In contrast, L-TBOA required micromolar concentrations (33 µM for EAAT1 and 6.2 µM for EAAT2)[1]. This represents a >1000-fold and ~360-fold increase in potency, respectively, driven by the addition of the bulky trifluoromethylbenzoyl group.
| Evidence Dimension | Inhibitory Potency (IC50) against EAAT1 and EAAT2 |
| Target Compound Data | 22 nM (EAAT1) and 17 nM (EAAT2) |
| Comparator Or Baseline | L-TBOA: 33 µM (EAAT1) and 6.2 µM (EAAT2) |
| Quantified Difference | >1000-fold (EAAT1) and ~360-fold (EAAT2) higher potency |
| Conditions | Glutamate uptake assay in cells transiently expressing human EAATs |
Allows for the use of nanomolar dosing in cellular assays, drastically reducing the risk of solvent-induced artifacts or off-target toxicity.
Unlike broad-spectrum inhibitors that block all EAATs uniformly, TFB-TBOA provides a functional window to isolate glial transport (EAAT1/2) from neuronal transport (EAAT3). While it inhibits EAAT1 and EAAT2 at 17-22 nM, its IC50 for EAAT3 is 300 nM[1]. This ~14- to 17-fold selectivity margin ensures that at controlled nanomolar concentrations, glial glutamate clearance can be selectively suppressed while leaving neuronal EAAT3 function largely intact [1].
| Evidence Dimension | Subtype Selectivity (EAAT1/2 vs EAAT3) |
| Target Compound Data | IC50 = 17-22 nM (EAAT1/2) vs 300 nM (EAAT3) |
| Comparator Or Baseline | Broad-spectrum inhibitors (e.g., L-TBOA) lacking distinct nanomolar selectivity windows |
| Quantified Difference | ~14- to 17-fold selectivity for glial over neuronal EAATs |
| Conditions | Comparative IC50 evaluation in EAAT-expressing cell lines |
Critical for procurement in studies requiring the functional decoupling of astrocyte-mediated versus neuron-mediated glutamate reuptake.
A major procurement risk with structural analogs of glutamate is off-target binding to glutamate receptors. TFB-TBOA is a non-transportable blocker that exhibits no measurable effect on ionotropic (iGluR) or metabotropic (mGluR) glutamate receptors, even at concentrations up to 10 µM [1]. This strict transporter-exclusive profile prevents the confounding receptor activation or blockade often seen with less refined excitatory amino acid analogs[1].
| Evidence Dimension | Receptor Cross-Reactivity |
| Target Compound Data | No effect on iGluR or mGluR at 10 µM |
| Comparator Or Baseline | Endogenous glutamate and early-generation analogs (cross-reactive) |
| Quantified Difference | Complete functional isolation of transporter blockade |
| Conditions | Electrophysiological and binding assays at 10 µM concentration |
Ensures that observed experimental effects are strictly driven by transporter inhibition rather than artifactual receptor modulation.
The biological activity of TFB-TBOA is highly dependent on its stereochemistry, specifically the L-threo configuration. Advanced chemoenzymatic synthesis routes now yield L-TFB-TBOA with an enantiomeric excess (ee) of >99% and a diastereomeric excess (de) of >98% [1]. Procurement of this highly pure L-isomer is essential, as traditional chemical syntheses often yielded mixtures with as low as 40% ee, leading to unpredictable dosing and irreproducible in vivo convulsive behavior models[1].
| Evidence Dimension | Enantiomeric Excess (ee) |
| Target Compound Data | >99% ee (Chemoenzymatic route) |
| Comparator Or Baseline | ~40% ee (Traditional chemical synthesis) |
| Quantified Difference | >59% improvement in enantiomeric purity |
| Conditions | Multigram-scale synthesis and chiral analysis |
Guarantees lot-to-lot consistency and reliable pharmacological dosing, which is vital for standardized neuropharmacological screening.
Due to its nanomolar affinity for EAAT1 and EAAT2, TFB-TBOA is the premier choice for in vitro assays designed to block astrocyte-mediated glutamate reuptake. It allows researchers to isolate the glial contribution to synaptic glutamate clearance without fully disabling neuronal EAAT3 [1].
Because it effectively halts glial glutamate transport, leading to rapid extracellular glutamate accumulation, TFB-TBOA is utilized to induce spontaneous epileptiform discharges and severe convulsive behaviors in in vivo murine models. Its high potency ensures reliable model induction at microgram doses (e.g., 0.2 µg/animal intracerebroventricularly)[1], .
TFB-TBOA's lack of cross-reactivity with ionotropic and metabotropic glutamate receptors makes it an essential pharmacological tool in patch-clamp electrophysiology. It is used to selectively block transport-associated currents and leak currents in complex slice preparations without confounding receptor-mediated synaptic transmission [1].